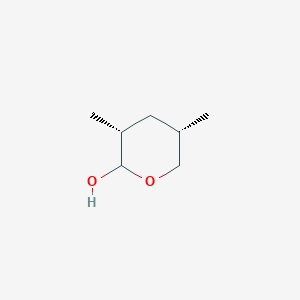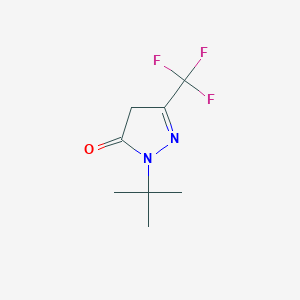
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- is a complex peptide composed of multiple amino acids. This compound is notable for its potential applications in various fields, including medicine, biology, and chemistry. Each amino acid in this peptide contributes to its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and length of the peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified from the host cells.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine hydroxides.
Aplicaciones Científicas De Investigación
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, such as enhancing immune responses and promoting wound healing.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune responses . The peptide may also interact with cell surface receptors and intracellular signaling molecules, modulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: A semi-essential amino acid involved in NO synthesis and various metabolic pathways.
L-Lysine: An essential amino acid important for protein synthesis and calcium absorption.
L-Valine: A branched-chain amino acid (BCAA) crucial for muscle metabolism and tissue repair.
L-Phenylalanine: An essential amino acid that serves as a precursor for neurotransmitters like dopamine and norepinephrine.
Uniqueness
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Unlike individual amino acids, this peptide can exhibit synergistic effects, enhancing its functionality in various biological contexts.
Propiedades
Número CAS |
264147-37-7 |
|---|---|
Fórmula molecular |
C43H68N12O8 |
Peso molecular |
881.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H68N12O8/c1-27(2)36(55-37(57)30(46)18-9-11-21-44)41(61)50-26-35(56)51-33(24-28-14-5-3-6-15-28)39(59)54-34(25-29-16-7-4-8-17-29)40(60)52-31(19-10-12-22-45)38(58)53-32(42(62)63)20-13-23-49-43(47)48/h3-8,14-17,27,30-34,36H,9-13,18-26,44-46H2,1-2H3,(H,50,61)(H,51,56)(H,52,60)(H,53,58)(H,54,59)(H,55,57)(H,62,63)(H4,47,48,49)/t30-,31-,32-,33-,34-,36-/m0/s1 |
Clave InChI |
SEJPHNJSBICUOU-PITCCTKHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
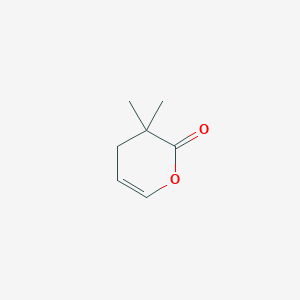
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
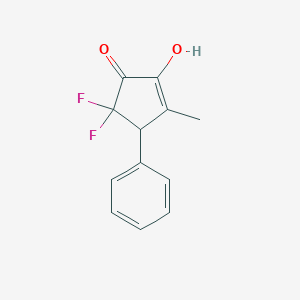
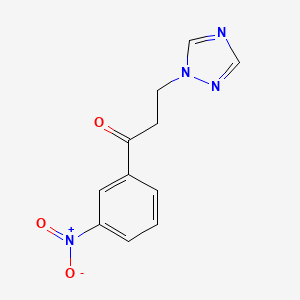
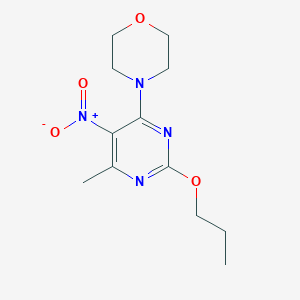
oxophosphanium](/img/structure/B14257939.png)
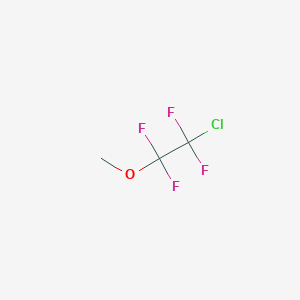
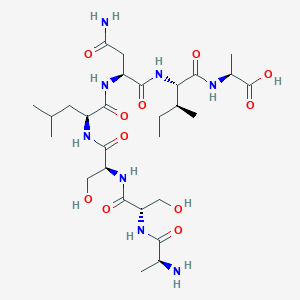
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
